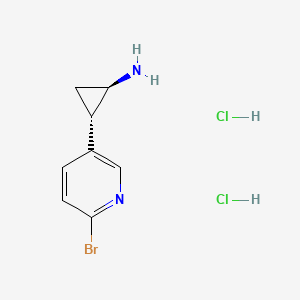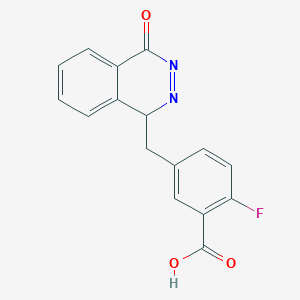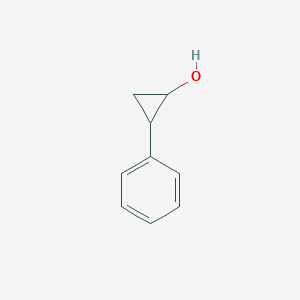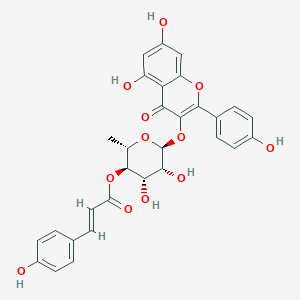![molecular formula C18H20FN5OS B2929203 5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 860611-65-0](/img/structure/B2929203.png)
5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C18H20FN5OS and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Medicinal Chemistry Applications
Synthetic Strategies
The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is an important heterocyclic moiety known for a wide range of pharmacological activities. It has been incorporated into several clinical trials and marketed drugs due to its potential in medicinal chemistry. Synthetic strategies for diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidine analogs are crucial for exploring their therapeutic potential, focusing on structure-activity relationship studies to understand the impact of different substituents on biological activity (Merugu et al., 2022).
Pharmacological Applications
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core have demonstrated various pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects. For instance, some derivatives have shown promising antihypertensive activity through in vitro and in vivo evaluations (Bayomi et al., 1999). Additionally, specific triazolopyrimidine derivatives have been synthesized and identified for their antimicrobial properties, indicating their utility in combating bacterial infections (Lahmidi et al., 2019).
Anticancer and Antimicrobial Activities
Anticancer Potential
The exploration of triazolopyrimidine derivatives for anticancer applications is significant, with various compounds synthesized to evaluate their potential as therapeutic agents. Some derivatives have exhibited notable analgesic and anti-inflammatory activities, suggesting their utility in cancer pain management and inflammation-related cancer therapy (Shaaban et al., 2008).
Antimicrobial Efficacy
The synthesis of novel triazolopyrimidine derivatives and their evaluation as antimicrobial agents against a range of pathogens highlight the scaffold's versatility in addressing infectious diseases. Some compounds have demonstrated significant activity against bacterial and fungal strains, underscoring the potential of triazolopyrimidine derivatives in antimicrobial therapy (Prajapati et al., 2014).
Eigenschaften
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5OS/c1-26-18-21-17-20-16(13-2-4-15(19)5-3-13)14(12-24(17)22-18)6-7-23-8-10-25-11-9-23/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEPBPNFVPYOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C(=NC2=N1)C3=CC=C(C=C3)F)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2929123.png)


![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)
![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)

![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

